molecular formula C18H25ClN2O B11370121 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11370121
M. Wt: 320.9 g/mol
InChI Key: YSOLGXYBNBWRNQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazatricyclic core: This step involves the cyclization of a suitable precursor containing nitrogen atoms to form the tricyclic structure.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Alkylation: The diethyl groups are introduced through an alkylation reaction, typically using ethyl halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biology: It is used in research to understand its effects on cellular processes and its potential as a biochemical tool.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol exerts its effects involves interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, affecting signal transmission.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channels, influencing cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ketone: Contains a ketone group, leading to different reactivity.

Uniqueness

The presence of the hydroxyl group in 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. This can influence its biological activity and interactions with other molecules.

Properties

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C18H25ClN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-7-5-6-8-14(13)19/h5-8,15-16,22H,3-4,9-12H2,1-2H3

InChI Key

YSOLGXYBNBWRNQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4Cl)CC

Origin of Product

United States

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